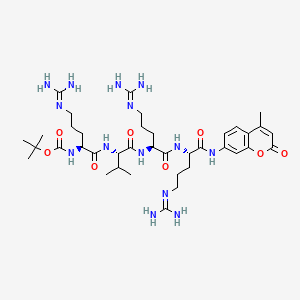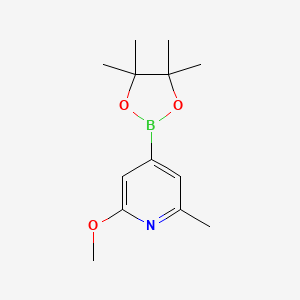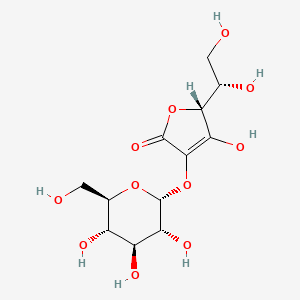
Uridine-2-13C-1,3-15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine-2-13C-1,3-15N2: is a stable isotope-labeled compound of uridine, a nucleoside that plays a crucial role in the metabolism of carbohydrates and the synthesis of RNA. The isotopic labeling with carbon-13 and nitrogen-15 makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Uridine-2-13C-1,3-15N2 involves several steps. Initially, an epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose is obtained by condensing potassium cyanide with D-erythrose using a modified Kiliani-Fischer synthesis. The separation of these aldose epimers is achieved through ion-exchange chromatography. D-[2-13C]Ribose is then obtained from D-[1-13C]arabinose using a nickel(II) diamine complex. The 15N-labeling is introduced via [15N2]urea .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of labeled precursors and sophisticated purification techniques to ensure high isotopic purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Uridine-2-13C-1,3-15N2 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to produce uracil derivatives.
Reduction: Reduction reactions can yield dihydrouridine derivatives.
Substitution: Nucleophilic substitution reactions can modify the ribose moiety or the uracil base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Uracil derivatives.
Reduction: Dihydrouridine derivatives.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Uridine-2-13C-1,3-15N2 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of nucleic acids and their interactions with proteins.
Biology: Helps in tracing metabolic pathways and understanding the role of uridine in cellular processes.
Medicine: Utilized in metabolic studies to investigate disorders related to nucleoside metabolism.
Industry: Employed in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of Uridine-2-13C-1,3-15N2 involves its incorporation into RNA and other nucleic acid structures. The labeled isotopes allow for precise tracking and analysis of metabolic processes and molecular interactions. The molecular targets include various enzymes involved in nucleoside metabolism and RNA synthesis pathways .
Comparaison Avec Des Composés Similaires
Uridine-13C: Labeled with carbon-13 but not nitrogen-15.
Uridine-15N2: Labeled with nitrogen-15 but not carbon-13.
Uridine-13C-5: Labeled with carbon-13 at a different position.
Uniqueness: Uridine-2-13C-1,3-15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15, making it highly valuable for detailed NMR studies and metabolic tracing. This dual labeling provides more comprehensive data compared to compounds labeled with only one isotope .
Propriétés
Numéro CAS |
369656-75-7 |
|---|---|
Formule moléculaire |
C9H12N2O6 |
Poids moléculaire |
247.182 |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1,10+1,11+1 |
Clé InChI |
DRTQHJPVMGBUCF-CNANCEAGSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


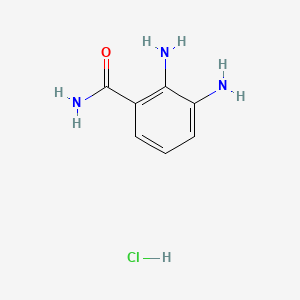
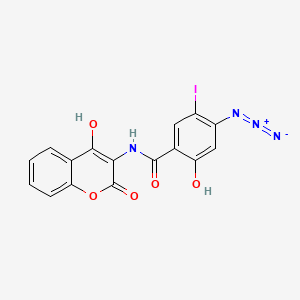
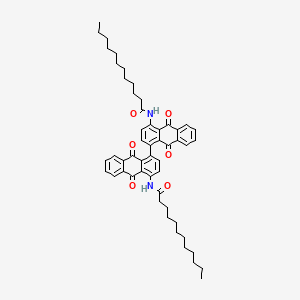
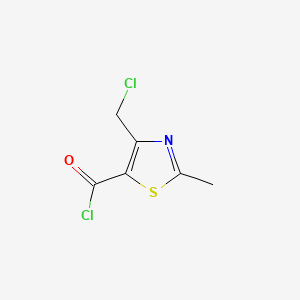
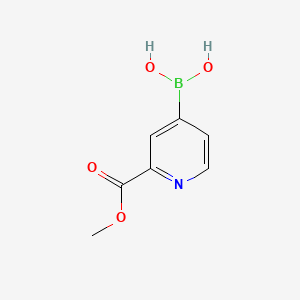
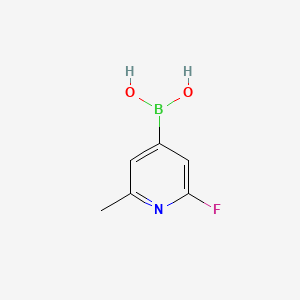
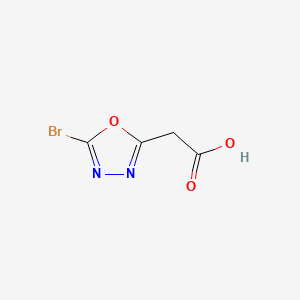
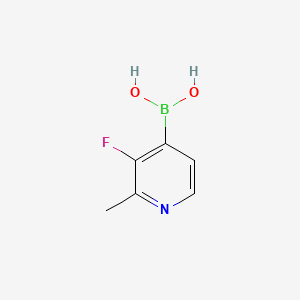
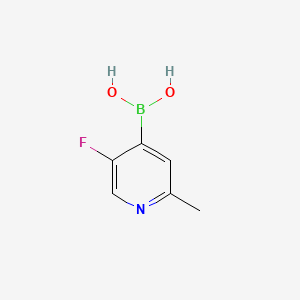
![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)
